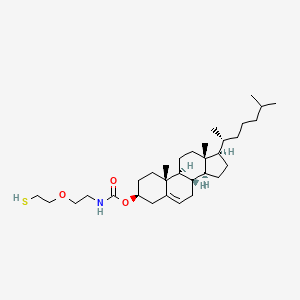

Cholesterol-PEG-Thiol (MW 1000)

Description

BenchChem offers high-quality Cholesterol-PEG-Thiol (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-Thiol (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H55NO3S |

|---|---|

Molecular Weight |

533.9 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate |

InChI |

InChI=1S/C32H55NO3S/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(36-30(34)33-17-18-35-19-20-37)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,37H,6-8,10-21H2,1-5H3,(H,33,34)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |

InChI Key |

MLINGNUNDFUTOX-PTHRTHQKSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCS)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCS)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholesterol-PEG-Thiol: A Versatile Tool in Research for Advanced Drug Delivery and Biomaterial Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cholesterol-polyethylene glycol-thiol (Chol-PEG-SH) is an amphiphilic polymer conjugate that has emerged as a critical component in the development of advanced drug delivery systems and functionalized biomaterials. Its unique tripartite structure, consisting of a hydrophobic cholesterol anchor, a hydrophilic and biocompatible polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) group, provides a versatile platform for creating sophisticated nanocarriers and modifying biological surfaces. This technical guide delves into the core applications of Chol-PEG-SH in research, presenting key quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms.

Core Applications in Research

The primary utility of Chol-PEG-SH in a research setting lies in its ability to self-assemble into various nanostructures and to functionalize surfaces. These properties are harnessed in several key areas:

-

Drug Delivery Nanosystems: Chol-PEG-SH is extensively used in the formulation of nanoparticles, liposomes, and micelles for the targeted and controlled release of therapeutic agents.[1][2] The cholesterol moiety integrates into the lipid bilayer of these carriers, enhancing their stability.[2] The PEG chain provides a hydrophilic corona that sterically hinders opsonization (the process of marking pathogens for phagocytosis), thereby reducing clearance by the reticuloendothelial system and prolonging circulation time in the bloodstream.[3] This "stealth" characteristic is crucial for delivering drugs to specific sites, such as tumors.[3]

-

Surface Modification and Bioconjugation: The terminal thiol group is a key functional handle for covalent attachment to various molecules and surfaces. It readily reacts with maleimide groups to form stable thioether bonds, a common strategy for conjugating targeting ligands, antibodies, peptides, or other bioactive molecules to the surface of nanocarriers.[4] This allows for active targeting of specific cells or tissues. The thiol group can also be used to attach the polymer to gold nanoparticles or other metallic surfaces.

-

Gene Delivery: Chol-PEG-SH is also employed in the development of non-viral vectors for gene therapy. By incorporating this lipid into cationic liposomes, it is possible to create carriers for siRNA and other nucleic acids. The PEGylation helps to stabilize the complex and the cholesterol component can influence the efficiency of gene delivery.[5]

Quantitative Data on Chol-PEG-SH Formulations

The physicochemical properties of nanoparticles formulated with Chol-PEG derivatives are critical for their in vivo performance. The following table summarizes representative data from a study on Chol-PEG co-modified poly(N-butyl)cyanoacrylate nanoparticles, illustrating the impact of this modification.

| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |

| Control Nanoparticles | 175.6 ± 4.1 | 0.264 ± 0.017 | -28.5 ± 1.43 | ~2 | >96 |

| Chol-PEG Nanoparticles | 185.4 ± 4.1 | 0.133 ± 0.009 | -0.66 ± 0.10 | ~2 | >96 |

Data adapted from a study on coumarin-6 loaded nanoparticles.

Experimental Protocols

Preparation of Chol-PEG-SH Modified Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating Chol-PEG-SH.

Materials:

-

Primary phospholipid (e.g., DSPC, DOPC)

-

Cholesterol

-

Cholesterol-PEG-Thiol (Chol-PEG-SH)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., PBS, HEPES)

Procedure:

-

Lipid Film Formation: Dissolve the primary phospholipid, cholesterol, and Chol-PEG-SH in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application. A typical starting ratio could be Phospholipid:Cholesterol:Chol-PEG-SH of 55:40:5.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration is performed at a temperature above the phase transition temperature of the primary phospholipid, with gentle agitation to form multilamellar vesicles (MLVs).

-

Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Surface Functionalization of Nanoparticles with a Targeting Ligand via Thiol-Maleimide Chemistry

This protocol outlines the steps for conjugating a maleimide-functionalized targeting ligand to the surface of Chol-PEG-SH containing nanoparticles.

Materials:

-

Pre-formed nanoparticles containing Chol-PEG-SH

-

Maleimide-functionalized targeting ligand (e.g., peptide, antibody fragment)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., dialysis, centrifugal filtration)

Procedure:

-

Nanoparticle Suspension: Disperse the Chol-PEG-SH containing nanoparticles in the reaction buffer.

-

Ligand Addition: Add the maleimide-functionalized targeting ligand to the nanoparticle suspension. The molar ratio of ligand to available thiol groups should be optimized, but a slight molar excess of the ligand is often used.

-

Conjugation Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be protected from light.

-

Quenching: Add a quenching reagent to react with any unreacted maleimide groups.

-

Purification: Purify the functionalized nanoparticles from the unreacted ligand and quenching reagent using an appropriate purification method.

Visualization of Mechanisms and Workflows

To better understand the role of Chol-PEG-SH in research applications, the following diagrams illustrate key processes.

Caption: Structure of a Chol-PEG-Thiol Modified Liposome.

Caption: Targeted Drug Delivery Workflow.

Caption: Cellular Uptake Pathways for Nanoparticles.

Conclusion

Cholesterol-PEG-Thiol is a powerful and versatile tool in the arsenal of researchers in drug delivery and biomaterials science. Its well-defined structure allows for the creation of highly stable, long-circulating nanocarriers that can be precisely functionalized for targeted therapy. The ability to systematically modify each component of the Chol-PEG-SH molecule provides a robust platform for investigating the complex interactions between nanomaterials and biological systems, ultimately paving the way for the development of more effective and safer nanomedicines.

References

- 1. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]

- 5. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cholesterol-PEG-Thiol MW 1000: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of approximately 1000 Da (Cholesterol-PEG-Thiol MW 1000). This amphiphilic polymer is a critical component in drug delivery systems, particularly in the formation of liposomes and nanoparticles, where it enhances stability, prolongs circulation time, and provides a reactive handle for further functionalization.

Molecular Structure

Cholesterol-PEG-Thiol MW 1000 is a linear macromolecule consisting of three key components:

-

A hydrophobic cholesterol anchor: This sterol moiety readily intercalates into lipid bilayers of liposomes and other lipid-based nanoparticles, ensuring stable incorporation of the polymer into the delivery vehicle.

-

A hydrophilic polyethylene glycol (PEG) spacer: The PEG chain, with an average molecular weight of 1000 Da, forms a hydrated layer on the surface of the nanoparticle. This "stealth" coating sterically hinders the adsorption of opsonins, thereby reducing clearance by the reticuloendothelial system (RES) and extending the circulation half-life of the drug carrier.

-

A terminal thiol group (-SH): This functional group is highly reactive towards maleimides, pyridyl disulfides, and other thiol-reactive moieties, allowing for the covalent attachment of targeting ligands, antibodies, peptides, or other bioactive molecules to the surface of the nanoparticle.[1][2][3]

The general structure can be represented as:

Cholesterol - (OCH₂CH₂)n - SH (where n is approximately 22)

Synthesis of Cholesterol-PEG-Thiol MW 1000

The synthesis of Cholesterol-PEG-Thiol MW 1000 is typically achieved through a multi-step process. A common and effective strategy involves a two-stage approach: first, the synthesis of a Cholesterol-PEG-Alcohol (Chol-PEG-OH) intermediate, followed by the conversion of the terminal hydroxyl group to a thiol group.

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for Cholesterol-PEG-Thiol MW 1000.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of Cholesterol-PEG-Thiol MW 1000.

Step 1: Synthesis of Cholesteryl-p-toluenesulfonate (Chol-OTs)

This initial step activates the hydroxyl group of cholesterol, making it a good leaving group for the subsequent etherification reaction.[4]

-

Materials:

-

Cholesterol (1.0 eq)

-

Anhydrous pyridine

-

p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

-

Chloroform

-

Methanol

-

Acetonitrile

-

-

Procedure:

-

Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the pyridine by evaporation under reduced pressure.

-

Dissolve the crude residue in a minimal amount of chloroform.

-

Slowly add methanol to the chloroform solution until a precipitate forms.

-

Collect the precipitate by filtration and wash sequentially with cold methanol and acetonitrile.

-

Dry the resulting white solid, Cholesteryl-p-toluenesulfonate, under vacuum.

-

Step 2: Synthesis of Cholesterol-PEG-OH MW 1000

This step involves the coupling of the activated cholesterol with a polyethylene glycol of the desired molecular weight via a Williamson ether synthesis.[4][5]

-

Materials:

-

Cholesteryl-p-toluenesulfonate (1.0 eq)

-

Poly(ethylene glycol) (average MW ≈ 1000 Da) (a large excess, e.g., 10-20 eq)

-

Anhydrous 1,4-dioxane

-

Sodium hydride (NaH) (as a 60% dispersion in mineral oil)

-

-

Procedure:

-

In a separate flask, dissolve the polyethylene glycol in anhydrous 1,4-dioxane under an inert atmosphere.

-

Carefully add sodium hydride to the PEG solution to form the alkoxide.

-

Add the Cholesteryl-p-toluenesulfonate to the PEG alkoxide solution.

-

Heat the reaction mixture to reflux and stir overnight.

-

Cool the reaction to room temperature and quench any excess sodium hydride by the slow addition of water or ethanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the Cholesterol-PEG-OH from the excess unreacted PEG and other byproducts.

-

Step 3: Synthesis of Cholesterol-PEG-Thiol MW 1000

The final step is the conversion of the terminal hydroxyl group of the Cholesterol-PEG-OH to a thiol group. This is typically achieved via a two-step process involving activation of the hydroxyl group (tosylation) followed by nucleophilic substitution with a thiolating agent.[6][7]

-

Part A: Tosylation of Cholesterol-PEG-OH

-

Materials:

-

Cholesterol-PEG-OH (1.0 eq)

-

Anhydrous dichloromethane (DCM) or pyridine

-

p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

-

Triethylamine (TEA) or pyridine (if using DCM as solvent)

-

-

Procedure:

-

Dissolve the Cholesterol-PEG-OH in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C.

-

If using DCM, add triethylamine.

-

Slowly add p-toluenesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cholesterol-PEG-OTs.

-

-

-

Part B: Thiolation of Cholesterol-PEG-OTs

-

Materials:

-

Crude Cholesterol-PEG-OTs (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or ethanol

-

Sodium hydrosulfide (NaSH) or Potassium thioacetate (KSAc) (5-10 eq)

-

-

Procedure with NaSH:

-

Dissolve the Cholesterol-PEG-OTs in anhydrous, degassed DMF or ethanol under an inert atmosphere.

-

Add sodium hydrosulfide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding deionized water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Procedure with KSAc (followed by deprotection):

-

Dissolve the Cholesterol-PEG-OTs in anhydrous DMF.

-

Add potassium thioacetate and stir at 60-70°C for 4-8 hours.

-

After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to get the thioacetate-protected intermediate.

-

Deprotect the thioacetate by dissolving it in a solution of sodium hydroxide or ammonia in methanol and stirring at room temperature.

-

Neutralize the reaction and extract the final Cholesterol-PEG-Thiol product.

-

Purify by column chromatography.

-

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and characterization of Cholesterol-PEG-Thiol MW 1000. The values for reaction yields are indicative and can vary based on reaction conditions and purification efficiency.

| Parameter | Step | Typical Value | Reference |

| Reaction Yield | Tosylation of Cholesterol | ~82% | [4] |

| Williamson Ether Synthesis | Variable (dependent on PEG excess and purification) | - | |

| Conversion of PEG-OTs to PEG-SH | ~84% | [7] | |

| Purity | Final Product | ≥95% | [8] |

| Polydispersity Index (PDI) | PEG Starting Material | 1.02 - 1.05 | [9] |

| Final Product | Expected to be similar to the starting PEG | - |

Characterization

The structure and purity of the synthesized Cholesterol-PEG-Thiol MW 1000 should be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the presence of characteristic peaks for the cholesterol moiety, the PEG backbone, and the terminal functional groups at each step of the synthesis.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the synthesized compounds.

-

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and polydispersity index (PDI) of the polymer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Logical Relationships in Synthesis

The synthesis of Cholesterol-PEG-Thiol involves a series of dependent reactions where the product of one step becomes the reactant for the next. This logical progression is crucial for the successful formation of the final product.

Caption: Logical progression of the synthesis of Cholesterol-PEG-Thiol.

References

- 1. benchchem.com [benchchem.com]

- 2. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]

- 3. Cholesterol-PEG-SH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]

- 8. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]

- 9. creativepegworks.com [creativepegworks.com]

The Core Principles of Cholesterol-PEG-Thiol in Advanced Drug Delivery

A Technical Guide for Researchers and Drug Development Professionals

The convergence of materials science and pharmacology has led to the development of sophisticated nanocarriers for targeted drug delivery. Among these, self-assembling amphiphilic molecules have garnered significant attention for their ability to encapsulate therapeutic agents, enhance bioavailability, and improve pharmacokinetic profiles. Cholesterol-Polyethylene Glycol-Thiol (Chol-PEG-SH) is a versatile and potent example of such a molecule, combining the unique properties of its three constituent parts to create robust and functional drug delivery systems. This technical guide elucidates the fundamental principles of Chol-PEG-SH, detailing its structure, mechanism of action, and key applications in modern drug delivery.

The Tripartite Molecular Architecture: Roles of Each Component

The efficacy of Cholesterol-PEG-Thiol as a drug delivery agent stems from the distinct and synergistic functions of its three components: a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol terminal group.[1][2]

-

Cholesterol (Chol): As a fundamental component of animal cell membranes, cholesterol is a rigid, hydrophobic lipid.[3][4] In a drug delivery context, it serves as the hydrophobic core-forming domain of the amphiphile.[5] Its primary roles are to drive the self-assembly of the molecule into nanoparticles (such as micelles or liposomes) in aqueous environments and to enhance the stability of these structures.[4][6] Furthermore, cholesterol's interaction with cell membranes can facilitate cellular uptake, potentially through lipid-raft mediated endocytosis.[3][4]

-

Polyethylene Glycol (PEG): PEG is a flexible, hydrophilic, and biocompatible polymer.[] When conjugated to cholesterol, it forms the hydrophilic corona or shell of the resulting nanoparticle. This PEG layer serves several critical functions. It provides a steric barrier that reduces non-specific binding of proteins (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.[4][] This "stealth" property is paramount for enabling nanoparticles to reach their target tissues. PEG also enhances the water solubility and colloidal stability of the formulation.[1][6]

-

Thiol (-SH): The terminal thiol group is a reactive functional handle that provides a site for covalent conjugation.[1][8] This allows for the attachment of targeting ligands (such as peptides, antibodies, or small molecules), imaging agents, or for cross-linking the nanoparticles to enhance their stability.[2] The thiol group can readily react with maleimide groups to form stable thioether bonds, a common and efficient bioconjugation strategy.[9][10] It also exhibits a strong affinity for gold surfaces, enabling the functionalization of gold nanoparticles.[2][10] Moreover, the presence of thiols on the nanoparticle surface can facilitate "thiol-mediated uptake," a mechanism that involves interaction with thiols on the cell surface to enhance internalization.[9][11]

The molecular structure of Cholesterol-PEG-Thiol is designed for self-assembly and functionalization, forming the basis of its utility in drug delivery.

Self-Assembly into Nanostructures

The amphiphilic nature of Chol-PEG-SH, with its distinct hydrophobic and hydrophilic domains, drives its spontaneous self-assembly in aqueous solutions into core-shell nanostructures.[5][] Above a certain concentration, known as the critical aggregation concentration (CAC), the cholesterol moieties aggregate to form a hydrophobic core that can encapsulate lipophilic drugs, while the PEG chains form a hydrated, protective corona that interfaces with the aqueous environment.[][12]

The morphology of these self-assembled structures, typically micelles or vesicles (liposomes), can be influenced by factors such as the molecular weight of the PEG chain and the overall concentration.[5][12]

-

Micelles: Generally spherical structures with a hydrophobic core and a hydrophilic shell. They are well-suited for solubilizing poorly water-soluble drugs.[]

-

Vesicles/Liposomes: Spherical structures consisting of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophobic drugs within the bilayer and hydrophilic drugs in the aqueous core.[6]

Quantitative Data on Nanoparticle Characteristics

The physicochemical properties of Chol-PEG-SH-based nanoparticles are critical determinants of their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential. While specific values depend heavily on the PEG molecular weight, drug load, and formulation method, the following table summarizes representative data found in the literature for similar systems.

| Parameter | Typical Range | Significance in Drug Delivery | Source |

| Hydrodynamic Diameter | 50 - 180 nm | Influences circulation time, biodistribution, and cellular uptake. Particles <200 nm can exploit the Enhanced Permeability and Retention (EPR) effect for tumor targeting. | [13][14][15] |

| Polydispersity Index (PDI) | 0.1 - 0.3 | A measure of the size distribution homogeneity. A PDI < 0.3 is generally considered acceptable for drug delivery applications, indicating a monodisperse population. | [14][16] |

| Zeta Potential | -15 mV to +15 mV | Indicates surface charge and predicts colloidal stability. A near-neutral or slightly negative charge is often preferred to minimize non-specific interactions with cells and proteins. | [13][14][17] |

| Drug Loading Efficiency | Varies widely (e.g., 65-90%) | The percentage of the initial drug that is successfully encapsulated into the nanoparticles. Highly dependent on the drug's properties and loading method. | [14] |

Note: The values presented are illustrative and can vary significantly based on the specific formulation and measurement conditions.

Experimental Protocols

Generalized Protocol for Nanoparticle Formulation (Thin-Film Hydration)

This method is commonly used to prepare liposomes or other vesicular structures from Chol-PEG-SH, often in combination with other lipids.

-

Dissolution: Dissolve Cholesterol-PEG-Thiol and the hydrophobic drug (and any other lipids, e.g., phospholipids) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[15]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, dry lipid film on the inner wall of the flask.

-

Hydration: Hydrate the thin film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and agitating the flask. This process allows the amphiphilic molecules to self-assemble into nanoparticles, encapsulating the aqueous solution.[16]

-

Sonication/Extrusion: To reduce the particle size and achieve a more uniform size distribution, the resulting suspension is typically subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

-

Purification: Remove any unencapsulated drug and excess reagents via methods such as dialysis against fresh buffer or size exclusion chromatography.[18]

Generalized Protocol for Nanoparticle Characterization

-

Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) with an instrument like a Malvern Zetasizer.[17] The sample should be appropriately diluted in the hydration buffer to avoid multiple scattering effects.

-

Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).[13][16] A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, stained with a negative staining agent (e.g., uranyl acetate or phosphotungstic acid), and allowed to air dry before imaging.

-

Drug Loading and Encapsulation Efficiency: To determine the amount of encapsulated drug, disrupt the purified nanoparticles using a suitable solvent or detergent. Quantify the drug concentration using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

References

- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]

- 2. nanocs.net [nanocs.net]

- 3. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol-PEGs-amine, -COOH, -Mal, -Biotin, -Thiol, -VS... [nanosoftpolymers.com]

- 8. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]

- 9. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thiol-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preferential Accumulation of Phospholipid-PEG and Cholesterol-PEG Decorated Gold Nanorods into Human Skin Layers and Their Photothermal-Based Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Cholesterol-PEG-Thiol MW 1000: Mechanism of Action and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of 1000 Dalton (Cholesterol-PEG-Thiol MW 1000). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile molecule for advanced drug delivery systems. This document details the individual contributions of its constituent parts, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes its mechanism and applications through detailed diagrams.

Core Mechanism of Action

Cholesterol-PEG-Thiol MW 1000 is an amphiphilic polymer conjugate that plays a pivotal role in the formulation of sterically stabilized and targetable nanocarriers, such as liposomes and nanoparticles.[1][2] Its mechanism of action is a synergistic interplay of its three key components: a cholesterol anchor, a polyethylene glycol (PEG) spacer, and a terminal thiol group.

-

Cholesterol Anchor: The hydrophobic cholesterol moiety serves as a robust anchor, embedding itself within the lipid bilayer of liposomes or the hydrophobic core of nanoparticles.[3][4] This integration enhances the stability of the nanocarrier by increasing the packing density of the lipid molecules, which in turn reduces the permeability of the membrane to encapsulated drugs and prevents leakage.[5]

-

Polyethylene Glycol (PEG) Spacer (MW 1000): The PEG component is a hydrophilic and flexible polymer that forms a hydrated layer on the surface of the nanocarrier. This "stealth" coating sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[4][6] This evasion of the immune system leads to a significantly prolonged circulation half-life of the nanocarrier in vivo, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tissues such as tumors.[6][7] A PEG molecular weight of 1000 Da is in the range that has been shown to be effective in prolonging circulation time.[7][8]

-

Terminal Thiol Group: The reactive thiol (-SH) group at the distal end of the PEG chain provides a versatile conjugation point for the attachment of targeting ligands.[2][3] This is most commonly achieved through a stable thioether bond formation with a maleimide-functionalized targeting moiety, such as an antibody, peptide, or aptamer.[9][10] This targeted delivery strategy enhances the specific accumulation of the drug-loaded nanocarrier at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the formulation and performance of liposomes incorporating Cholesterol-PEG derivatives. It is important to note that specific data for Cholesterol-PEG-Thiol with a precise PEG molecular weight of 1000 Da is limited in publicly available literature. Therefore, the data presented here is a compilation from studies on closely related Cholesterol-PEG conjugates and should be considered representative.

Table 1: Physicochemical Characterization of PEGylated Liposomes

| Parameter | Representative Value | Method of Analysis | Reference |

| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) | [11] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [11] |

| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry | [11] |

| Encapsulation Efficiency | 50 - 90% (drug dependent) | Spectrophotometry, HPLC | [12] |

Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Liposomes

| Parameter | Liposome Formulation | Representative Value | Animal Model | Reference |

| Circulation Half-life (t½) | DSPC/Chol/DSPE-PEG2000 | > 24 hours | Mice | [8] |

| Area Under the Curve (AUC) | HSPC/Chol/mPEG114-Chol | ~3.2-fold higher than naked liposomes | Not Specified | [13] |

Key Experimental Protocols

Preparation of Cholesterol-PEG-Thiol MW 1000 Incorporated Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating Cholesterol-PEG-Thiol MW 1000 using the thin-film hydration and extrusion method.[14][15]

Materials:

-

Phospholipid (e.g., DSPC or HSPC)

-

Cholesterol

-

Cholesterol-PEG-Thiol MW 1000

-

Chloroform

-

Hydration buffer (e.g., PBS pH 7.4)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired molar ratios of phospholipid, cholesterol, and Cholesterol-PEG-Thiol MW 1000 in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:Chol-PEG-SH).

-

Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).[16]

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple extrusion cycles (e.g., 10-20 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[14]

-

The resulting liposome suspension can be purified from unencapsulated material by size exclusion chromatography or dialysis.

Conjugation of a Maleimide-Activated Targeting Ligand to Thiolated Liposomes

This protocol outlines the procedure for conjugating a maleimide-functionalized targeting ligand (e.g., a peptide or antibody fragment) to the surface of pre-formed Cholesterol-PEG-Thiol liposomes.[9][10][17]

Materials:

-

Cholesterol-PEG-Thiol MW 1000 incorporated liposomes

-

Maleimide-activated targeting ligand

-

Conjugation buffer (e.g., PBS, pH 6.5-7.5, degassed)

-

Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

-

Prepare a solution of the Cholesterol-PEG-Thiol liposomes in the conjugation buffer.

-

Dissolve the maleimide-activated targeting ligand in the conjugation buffer immediately before use.

-

Add the maleimide-activated ligand solution to the liposome suspension. A 1.1:1 to 5:1 molar ratio of maleimide to thiol is a common starting point.[17]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench any unreacted maleimide groups by adding a small molecule thiol such as L-cysteine.

-

Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.

-

Characterize the resulting targeted liposomes for ligand conjugation efficiency, size, and zeta potential.

Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular structures and their assembly into a functional drug delivery system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cholesterol-PEG-SH - CD Bioparticles [cd-bioparticles.net]

- 3. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]

- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent development of poly(ethylene glycol)-cholesterol conjugates as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 15. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cholesterol-PEG-Thiol Self-Assembly for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Cholesterol-Polyethylene Glycol-Thiol (Chol-PEG-SH) self-assembly in the development of advanced drug delivery systems. This document details the core concepts, experimental methodologies, and quantitative data to facilitate the design and characterization of novel therapeutic nanoparticles.

Introduction to Cholesterol-PEG-Thiol

Cholesterol-PEG-Thiol (CLS-PEG-SH) is an amphiphilic polymer conjugate that has garnered significant attention in the field of nanomedicine. Its unique molecular architecture, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive thiol (-SH) terminal group, enables the spontaneous self-assembly into various nanostructures in aqueous environments. These self-assembled nanoparticles, such as micelles and liposomes, serve as versatile carriers for the targeted delivery of therapeutic agents.[1]

The cholesterol moiety facilitates membrane insertion and enhances the stability of the nanocarriers.[2] The PEG chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging systemic circulation time.[] The terminal thiol group offers a versatile handle for the covalent conjugation of targeting ligands, imaging agents, or other functional molecules, enabling the development of multifunctional drug delivery platforms.[4][5]

The Core of Self-Assembly: Principles and Influencing Factors

The self-assembly of Chol-PEG-SH is primarily driven by the hydrophobic effect. In an aqueous solution, the hydrophobic cholesterol tails aggregate to minimize their contact with water molecules, forming a stable core. Simultaneously, the hydrophilic PEG chains orient themselves towards the aqueous phase, forming a protective outer shell. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC), below which the molecules exist predominantly as unimers.

Several factors critically influence the self-assembly process and the resulting nanoparticle characteristics:

-

PEG Chain Length: The molecular weight of the PEG chain significantly impacts the nanoparticle size, stability, and drug release kinetics. Longer PEG chains generally lead to larger hydrodynamic diameters and can influence the CMC.[6]

-

Cholesterol Concentration: The molar ratio of cholesterol in the formulation affects the rigidity and stability of the nanoparticle membrane. Optimal cholesterol concentration is crucial for achieving desired particle size and encapsulation efficiency.

-

Drug Properties: The physicochemical properties of the encapsulated drug, such as its hydrophobicity and molecular weight, can influence the drug loading capacity and release profile.

-

Solution Conditions: Parameters such as pH, ionic strength, and temperature of the aqueous medium can affect the self-assembly process and the stability of the resulting nanoparticles.

Quantitative Data on Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the physicochemical properties of nanoparticles formulated with cholesterol and PEG derivatives.

Table 1: Influence of Formulation Parameters on Nanoparticle Size and Polydispersity Index (PDI)

| Formulation Composition | Molar Ratio | PEG MW (Da) | Particle Size (nm) | PDI | Reference |

| DSPE-PEG/Soluplus | 10:1 (w/w) | 2000 | 36.5 | 0.900 | [7] |

| DSPE-PEG/Soluplus | 5:1 (w/w) | 2000 | 80.8 | 0.644 | [7] |

| DSPE-PEG/Soluplus | 4:1 (w/w) | 2000 | 128.1 | 0.295 | [7] |

| DSPE-PEG alone | - | 2000 | 52.0 | 0.952 | [6] |

| Cationic Liposomes (DOTAP:Cholesterol) | 7:3 | - | 60-70 | 0.10 ± 0.01 | [] |

| mPEG-Chol modified SLP | Varies | 2000 | 109.27 ± 0.50 | 0.189 ± 0.007 | [8] |

Table 2: Influence of Formulation Parameters on Zeta Potential and Encapsulation Efficiency (EE%)

| Formulation Composition | Molar Ratio | Zeta Potential (mV) | Drug | EE% | Reference |

| DSPE-PEG/Soluplus | 10:1 (w/w) | -28.5 | - | - | [7] |

| DSPE-PEG/Soluplus | 5:1 (w/w) | -29.2 | - | - | [7] |

| DSPE-PEG alone | - | -38.0 | - | - | [6] |

| Cationic Liposomes (DOTAP:Cholesterol) | 7:3 | +18.3 ± 19.0 | Doxorubicin | ~81% | [] |

| mPEG-Chol modified SLP | Varies | -51.12 ± 3.79 | Paclitaxel | 84.7 ± 0.2% | [8] |

| Curcumin-loaded Micelles (Vitamin E, Cholesterol, PEG) | - | - | Curcumin | 97.2-98.6% | [9] |

| Curcumin-loaded Nanoparticles (Cho-Imi-OS) | - | - | Curcumin | 17.84% | [9] |

Experimental Protocols

Synthesis of Cholesterol-PEG-Thiol

A common method for synthesizing Chol-PEG conjugates involves a multi-step process. One approach is the iterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol, which allows for precise control over the PEG chain length.[10][11] Another method involves the reaction of cholesteryl p-toluenesulfonate with tetraethylene glycol (TEG) via a Williamson-type ether synthesis.[10] The terminal hydroxyl group of the resulting Chol-PEG can then be functionalized to introduce a thiol group.

Example Protocol for Chol-PEG Synthesis (Conceptual): [10][11]

-

Activation of Cholesterol: Cholesterol is reacted with a reagent like p-toluenesulfonyl chloride to form a tosylated cholesterol intermediate.

-

PEGylation: The tosylated cholesterol is then reacted with a PEG derivative (e.g., tetraethylene glycol) in the presence of a base to form the Chol-PEG conjugate. The length of the PEG chain can be extended through iterative additions.

-

Thiolation: The terminal hydroxyl group of the Chol-PEG is converted to a thiol group. This can be achieved through various chemical reactions, such as reaction with N-acetyl-L-cysteine followed by deacetylation.

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired PEG length and final product specifications. Refer to the cited literature for detailed protocols.

Preparation of Nanoparticles by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes and other lipid-based nanoparticles.[12][13]

Step-by-Step Protocol: [14][15][16]

-

Dissolution of Lipids: Dissolve Cholesterol-PEG-Thiol and any other lipid components (e.g., phospholipids, cholesterol) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.

-

Formation of Thin Film: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be maintained above the phase transition temperature of the lipids.

-

Drying: Further dry the lipid film under vacuum for several hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask (e.g., by vortexing or sonication) to hydrate the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To obtain smaller and more uniform unilamellar vesicles (ULVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

Visualization of Key Processes and Pathways

Self-Assembly of Cholesterol-PEG-Thiol

The following diagram illustrates the fundamental principle of the self-assembly of amphiphilic Chol-PEG-SH molecules into a micellar nanostructure in an aqueous environment.

Caption: Self-assembly of Chol-PEG-SH into a micelle.

Experimental Workflow: Thin-Film Hydration

This diagram outlines the key steps involved in the preparation of Chol-PEG-SH nanoparticles using the thin-film hydration method.

Caption: Workflow for nanoparticle preparation.

Targeted Drug Delivery to Signaling Pathways

Chol-PEG-SH nanoparticles can be engineered to deliver drugs that modulate specific intracellular signaling pathways implicated in various diseases, such as cancer. The MAPK and PI3K/Akt pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[17][18]

MAPK Signaling Pathway:

Caption: Inhibition of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway:

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The self-assembly of Cholesterol-PEG-Thiol represents a powerful and versatile platform for the development of sophisticated drug delivery systems. By understanding the fundamental principles governing their formation and the influence of various formulation parameters, researchers can rationally design nanoparticles with tailored physicochemical properties for specific therapeutic applications. The ability to incorporate targeting moieties and deliver potent drugs to modulate key signaling pathways holds immense promise for advancing the treatment of a wide range of diseases. This guide provides a foundational understanding and practical methodologies to aid in the exploration and exploitation of this promising nanotechnology.

References

- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]

- 2. Cholesterol | BroadPharm [broadpharm.com]

- 4. Cholesterol-PEG-Thiol, MW 5,000 | BroadPharm [broadpharm.com]

- 5. tebubio.com [tebubio.com]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol PEG Thiol, CLS-PEG-SH [nanocs.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 13. researchgate.net [researchgate.net]

- 14. studenttheses.uu.nl [studenttheses.uu.nl]

- 15. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 16. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 17. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nanoparticle-mediated targeting of phosphatidylinositol-3-kinase signaling inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of the Cholesterol Anchor in PEG-Thiol Lipids

Executive Summary

Cholesterol-Polyethylene Glycol-Thiol (Chol-PEG-SH) lipids are trifunctional molecules that represent a cornerstone in advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs). This guide elucidates the distinct and synergistic roles of each component: the cholesterol anchor for robust membrane integration and stability; the polyethylene glycol (PEG) spacer for conferring "stealth" characteristics and prolonging circulation; and the terminal thiol group, which serves as a versatile reactive handle for targeted bioconjugation. We will explore the synthesis of these lipids, their incorporation into nanocarriers, and the critical impact of the cholesterol anchor on the physicochemical properties, pharmacokinetics, and cellular interaction of the final formulation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required for the rational design of next-generation nanomedicines.

The Trifunctional Architecture: Core Concepts

The efficacy of Chol-PEG-SH lipids stems from the unique contribution of its three components.

The Cholesterol Anchor: Stability and Biological Interface

The cholesterol moiety serves as a highly effective and biocompatible anchor for inserting the PEG-Thiol construct into a lipid bilayer.[1] Its rigid, hydrophobic structure intercalates between phospholipid acyl chains, imparting critical physicochemical properties:

-

Enhanced Membrane Stability: Cholesterol "fills in the gaps" within the lipid bilayer, reducing membrane fluidity and permeability.[2] This strengthens the liposome structure, minimizes premature leakage of encapsulated drugs, and improves stability both in storage and in vivo.[1][3] Studies have shown that a lipid-to-cholesterol molar ratio of approximately 70:30 is often optimal for creating stable vesicles.[1]

-

Spontaneous Insertion: The lipophilic nature of cholesterol facilitates its spontaneous and stable insertion into pre-formed liposomes or cell membranes.[4] This property is fundamental to "post-insertion" techniques, where PEG-lipid conjugates are added to existing nanoparticles to modify their surface properties.

-

Modulation of Cellular Uptake: The presence of cholesterol in a nanoparticle can significantly influence its mechanism of cellular entry. Cholesterol-rich domains, or "lipid rafts," on cell membranes can be exploited for targeted uptake.[5] Nanoparticles decorated with cholesterol-anchored ligands can engage with these rafts, triggering lipid raft-mediated endocytosis, which can bypass the more common and degradative endo-lysosomal pathway.[5][6] Conversely, high cholesterol content in the target cell membrane can sometimes hinder the passive uptake of nanoparticles by increasing membrane rigidity.[7][8]

The Polyethylene Glycol (PEG) Spacer: The "Stealth" Shield

The PEG component is a flexible, hydrophilic polymer that creates a steric barrier on the surface of the nanoparticle.[9] This "PEGylation" provides the so-called "stealth effect":

-

Prolonged Circulation: The hydrated PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS) in the liver and spleen.[10][11] This dramatically increases the blood circulation half-life of the nanocarrier, allowing more time for it to reach its target site.[9][12]

-

Reduced Immunogenicity: By masking the nanoparticle surface, PEG can reduce potential immune responses to the carrier itself.[10]

The Thiol (-SH) Functional Group: A Gateway for Bioconjugation

The terminal thiol (sulfhydryl) group is a reactive nucleophile that provides a specific point of attachment for various molecules, enabling the creation of actively targeted or functionalized nanoparticles.[13] The most common and highly efficient reaction is with a maleimide group, forming a stable thioether bond.[14] This allows for the covalent attachment of:

-

Targeting Ligands: Antibodies, antibody fragments (Fab'), peptides (e.g., RGD), or small molecules that bind to specific receptors overexpressed on target cells (e.g., tumor cells).

-

Therapeutic Payloads: Certain drugs or imaging agents.

-

Other Polymers or Biomolecules.

Quantitative Analysis: Impact of the Lipid Anchor

The choice of lipid anchor has a profound impact on the final characteristics and in vivo performance of a nanoparticle formulation. While phospholipids like DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) are commonly used, cholesterol offers distinct advantages in stability and bioavailability.

| Parameter | Anchor: mPEG-Cholesterol | Anchor: mPEG-DSPE | Key Findings & Significance |

| Mean Diameter (nm) | 165 - 180 | 165 - 180 | Both anchors produce nanoparticles of a similar size suitable for passive tumor targeting via the EPR effect.[15] |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Both anchors result in monodisperse populations, which is critical for reproducible manufacturing and performance.[15] |

| In Vitro Cell Association | Higher than branched PEG-DSPE | Lower than Chol-PEG | In vitro stealth properties can vary. Branched PEG structures may offer superior shielding in cell culture.[15] |

| In Vivo Bioavailability (AUC) | ~2.1-fold higher than branched (mPEG₁₁₄)₂-DSPE | Lower than Chol-PEG | The cholesterol anchor provides superior stability in vivo, leading to significantly longer circulation and higher systemic exposure.[15] |

| Transfection Efficiency | Enhanced (at >50% Chol content) | Reduced | In gene delivery lipoplexes with high cholesterol content, PEG-Cholesterol enhances transfection, while PEG-DSPE inhibits it, suggesting a favorable interaction with cholesterol domains.[2] |

Table 1: Comparative data summarizing the influence of Cholesterol vs. DSPE as a PEG anchor on liposome properties. Data synthesized from multiple sources for illustrative comparison.[2][15]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, formulation, and characterization of nanoparticles using Chol-PEG-SH.

Synthesis of Cholesterol-PEG-Thiol

This protocol is adapted from the iterative synthesis of well-defined Chol-PEG compounds, which can be subsequently functionalized to introduce a terminal thiol group.[16][17]

Principle: An iterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol creates a Chol-PEG-OH of a defined length. The terminal hydroxyl group is then activated (e.g., tosylated) and substituted with a thiol-containing nucleophile.

Materials:

-

Cholesterol (Chol)

-

Tetraethylene glycol macrocyclic sulfate

-

Sodium hydride (NaH)

-

Anhydrous solvents (THF, Dioxane)

-

Sulfuric acid (H₂SO₄)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydrosulfide (NaSH) or similar thiol source

-

Pyridine

-

Standard glassware for organic synthesis

Procedure:

-

PEG Elongation (Example: Chol-PEG₈-OH):

-

Dissolve Chol-PEG₄-OH (starting material) in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise. Stir for 2 hours at 0 °C to form the alkoxide.

-

Add a solution of tetraethylene glycol macrocyclic sulfate in anhydrous THF.

-

Heat the reaction to reflux and stir overnight. This forms the intermediate Chol-PEG₈-sulfate.

-

Cool the reaction and carefully quench with water.

-

Perform acidic hydrolysis by adding a THF/H₂O mixture and catalytic H₂SO₄. Reflux for 5 hours to yield Chol-PEG₈-OH.

-

Purify the product using column chromatography.

-

-

Activation of Terminal Hydroxyl Group:

-

Dissolve the purified Chol-PEG-OH in pyridine.

-

Cool to 0 °C and slowly add p-toluenesulfonyl chloride (TsCl).

-

Allow the reaction to stir overnight at room temperature.

-

Work up the reaction to isolate the Chol-PEG-OTs product.

-

-

Thiolation:

-

Dissolve the Chol-PEG-OTs in a suitable solvent like DMF.

-

Add an excess of a thiol source, such as sodium hydrosulfide (NaSH).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Purify the final Chol-PEG-SH product via chromatography.

-

Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at -20°C, protected from light.[13]

-

Liposome Formulation via Thin-Film Hydration

This is a standard method for preparing liposomes incorporating Chol-PEG-SH.[18][19][20]

Materials:

-

Primary phospholipid (e.g., DSPC or HSPC)

-

Cholesterol

-

Cholesterol-PEG₂₀₀₀-SH

-

Organic solvent (Chloroform or Chloroform:Methanol mixture)

-

Aqueous hydration buffer (e.g., PBS pH 7.4, 5% Glucose)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the lipids (e.g., HSPC, Cholesterol, and Chol-PEG-SH at a desired molar ratio such as 55:40:5) in chloroform in a round-bottom flask.[21]

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set above the lipid transition temperature (e.g., 40-50°C) under reduced pressure.

-

Continue rotation until a thin, uniform lipid film is formed on the flask wall and all solvent is removed.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the aqueous hydration buffer to the same temperature as the lipid film.

-

Add the buffer to the flask and continue to rotate (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

Load the MLV suspension into a pre-heated extruder.

-

Force the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).

-

This process yields large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Thiol-Maleimide Conjugation to Liposome Surface

This protocol describes the attachment of a maleimide-functionalized molecule (e.g., a peptide) to the thiol-functionalized liposome surface.[14]

Materials:

-

Thiol-functionalized liposomes (prepared as in 4.2)

-

Maleimide-functionalized molecule (e.g., Maleimide-Peptide)

-

Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare Reactants:

-

Dissolve the maleimide-functionalized molecule in the degassed reaction buffer.

-

Ensure the liposome suspension is in the same degassed buffer.

-

-

Conjugation Reaction:

-

Add the maleimide solution to the liposome suspension with gentle stirring. A 10-20 fold molar excess of the maleimide molecule to the surface thiol groups is a common starting point.

-

Flush the headspace of the reaction vial with inert gas and seal tightly.

-

Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the unreacted maleimide molecules from the conjugated liposomes. This can be achieved by:

-

Size Exclusion Chromatography (SEC): Using a column like Sepharose CL-4B. The larger liposomes will elute first.[22]

-

Dialysis: Using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

-

-

Characterization Protocols

4.4.1 Size and Zeta Potential by Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[23] The rate of these fluctuations is used to calculate the hydrodynamic diameter and the polydispersity index (PDI), a measure of size distribution uniformity.[24]

-

Procedure:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

-

Place the sample in a cuvette and insert it into the DLS instrument.

-

Set the measurement parameters (e.g., temperature at 25°C).

-

Perform 3-5 measurements to obtain the average Z-average diameter (nm), PDI, and Zeta potential (mV).[25] An acceptable PDI for pharmaceutical formulations is typically below 0.3.[18]

-

4.4.2 Quantification of Surface Thiols via Ellman's Assay

-

Principle: Ellman's Reagent (DTNB) reacts with free thiol groups to produce a yellow-colored product (TNB), which has a strong absorbance at 412 nm.[4] The concentration of thiols can be determined by comparing the absorbance to a standard curve or using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[26]

-

Procedure (using a standard curve):

-

Prepare Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

-

Cysteine Standards: Prepare a series of known concentrations of cysteine (e.g., 0-1.5 mM) in the Reaction Buffer.[4]

-

-

Assay:

-

To a set of microplate wells or cuvettes, add 50 µL of Ellman's Reagent Solution.

-

Add 250 µL of each cysteine standard or the thiol-liposome sample.

-

Incubate at room temperature for 15 minutes.[26]

-

Measure the absorbance at 412 nm.

-

-

Calculation:

-

Plot the absorbance of the standards versus their concentration to create a standard curve.

-

Determine the concentration of thiols in the liposome sample from the standard curve.

-

-

Mechanisms and Workflows

Visualizing the processes involved in the synthesis, formulation, and biological action of these lipids is crucial for a comprehensive understanding.

Workflow for Targeted Liposome Preparation

This diagram illustrates the complete workflow from lipid film formation to the final, ligand-conjugated nanoparticle.

References

- 1. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol-modified PEG lipids: Alteration of the bilayer anchoring moiety has an unexpected effect on liposome circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encapsula.com [encapsula.com]

- 5. Cholesterol-directed nanoparticle assemblies based on single amino acid peptide mutations activate cellular uptake and decrease tumor volume - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholesterol Hinders the Passive Uptake of Amphiphilic Nanoparticles into Fluid Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coating liposomes with ring-like PEG: the synthesis and stealth effect of cholesterol–PEG–cholesterol - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 11. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]

- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. liposomes.ca [liposomes.ca]

- 23. news-medical.net [news-medical.net]

- 24. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]

- 25. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]

- 26. assets.fishersci.com [assets.fishersci.com]

Navigating the Solubility of Cholesterol-PEG-Thiol MW 1000: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cholesterol-Polyethylene Glycol-Thiol with a molecular weight of 1000 Da (Cholesterol-PEG-Thiol MW 1000). Understanding the solubility of this amphiphilic polymer is critical for its effective application in drug delivery systems, nanoparticle formulation, and bioconjugation. This document outlines its solubility in a range of common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

Cholesterol-PEG-Thiol MW 1000 is an amphiphilic molecule, possessing both a hydrophobic cholesterol moiety and a hydrophilic polyethylene glycol (PEG) chain, terminating in a reactive thiol group. This dual nature governs its solubility, allowing it to interface with both aqueous and organic environments. The PEG chain enhances water solubility, while the cholesterol anchor facilitates interaction with lipidic structures, making it an ideal component for liposomes and micelles.[1][2]

Quantitative Solubility Data

The solubility of Cholesterol-PEG-Thiol MW 1000 has been determined in several key solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for various applications.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference(s) |

| Water | Aqueous | 10 mg/mL (clear solution) | Soluble | |

| Chloroform | Halogenated | 10 mg/mL (clear solution) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 10 mg/mL (clear solution) | Soluble | [3] |

| Methylene Chloride | Halogenated | - | Soluble | [4] |

| Dimethylformamide (DMF) | Amide | - | Soluble | [4][5] |

| Alcohols (e.g., Ethanol, Methanol) | Alcohol | - | Less Soluble | [4][5] |

| Toluene | Aromatic Hydrocarbon | - | Less Soluble | [4][5] |

| Ether | Ether | - | Not Soluble | [4][5] |

Note: "Less Soluble" indicates that while some dissolution may occur, achieving high concentrations is unlikely. For applications requiring high concentrations, the use of solvents in the "Soluble" category is recommended. The solubility in alcohols and toluene may be improved by gentle heating.[5]

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of Cholesterol-PEG-Thiol MW 1000 in a specific solvent system, the following protocols provide a standardized approach.

Protocol 1: Visual Assessment of Solubility (Equilibrium Shake-Flask Method)

This method provides a straightforward qualitative or semi-quantitative determination of solubility.

Materials:

-

Cholesterol-PEG-Thiol MW 1000

-

High-purity solvent of interest

-

Small glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Centrifuge

Procedure:

-

Preparation: Weigh a small, known amount of Cholesterol-PEG-Thiol MW 1000 (e.g., 10 mg) and add it to a vial.

-

Solvent Addition: Add a measured volume of the solvent to the vial to achieve a desired concentration (e.g., 1 mL for a 10 mg/mL solution).

-

Equilibration: Tightly cap the vial and vortex vigorously for 2-5 minutes. To ensure equilibrium is reached, the vial should be agitated (e.g., on a rotator or shaker) at a constant temperature for a predetermined period (typically 24-48 hours).

-

Observation: After equilibration, visually inspect the solution. A clear, particle-free solution indicates complete dissolution at that concentration.

-

Saturation Point Determination: If the substance has dissolved, incrementally add more Cholesterol-PEG-Thiol MW 1000, repeating the equilibration and observation steps until undissolved solid remains.

-

Confirmation of Saturation: If undissolved solid is present, centrifuge the vial at a moderate speed (e.g., 5000 x g) for 10-15 minutes to pellet the excess solid. A clear supernatant confirms that the solution is saturated. The solubility is then reported as the highest concentration at which the compound fully dissolves.

Protocol 2: Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This method provides a precise measurement of the solubility limit.

Materials:

-

Saturated solution of Cholesterol-PEG-Thiol MW 1000 (prepared as in Protocol 1)

-

High-purity solvent of interest

-

HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGylated lipids lack a strong UV chromophore)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of Protocol 1 to create a solution with excess, undissolved Cholesterol-PEG-Thiol MW 1000.

-

Sample Preparation: After equilibration, allow the solution to stand undisturbed to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Standard Preparation: Prepare a series of standard solutions of Cholesterol-PEG-Thiol MW 1000 of known concentrations in the same solvent.

-

HPLC Analysis: Analyze the prepared standards and the diluted sample by HPLC.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated supernatant, taking into account the dilution factor. This value represents the quantitative solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Cholesterol-PEG-Thiol MW 1000, from initial screening to quantitative determination.

Caption: Workflow for determining the solubility of Cholesterol-PEG-Thiol MW 1000.

References

- 1. scribd.com [scribd.com]

- 2. Enzymatic properties of polyethylene glycol-modified cholesterol esterase in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. creativepegworks.com [creativepegworks.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Concepts of Using Cholesterol-PEG-Thiol in Nanomedicine

Cholesterol-PEG-Thiol (CLS-PEG-SH) is an amphiphilic polymer conjugate that has become a cornerstone in the design of advanced nanomedicine platforms. Its unique three-part structure—a cholesterol anchor, a polyethylene glycol (PEG) linker, and a terminal thiol group—provides a versatile tool for enhancing the stability, biocompatibility, and targeting capabilities of nanoparticle-based drug delivery systems. This guide delves into the fundamental concepts, applications, and experimental considerations for utilizing CLS-PEG-SH in nanomedicine research and development.

Molecular Architecture and Functional Roles

CLS-PEG-SH is a lipophilic lipid PEG conjugate where each component serves a distinct and critical function.[1] The synergy between these components allows for the creation of sophisticated nanocarriers for drugs, genes, and imaging agents.[1][]

-

Cholesterol Anchor : As a natural and essential component of animal cell membranes, cholesterol provides a biocompatible and lipophilic anchor.[3][4] When incorporated into lipid-based nanoparticles like liposomes, it inserts into the lipid bilayer, enhancing its stability, modulating membrane fluidity, and reducing the permeability to encapsulated drugs.[][5][6] This anchoring function is crucial for the retention of the PEG-Thiol moiety on the nanoparticle surface.

-

Polyethylene Glycol (PEG) Linker : The PEG component is a hydrophilic, flexible, and biocompatible polymer. When attached to the surface of a nanoparticle, it creates a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream.[] This "stealth" effect reduces clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier.[][6][7] This extended circulation is vital for enabling passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

-

Thiol (Sulfhydryl) Group (-SH) : The terminal thiol group is a reactive functional group that serves as a versatile conjugation handle. It can form stable covalent bonds with various moieties, most notably maleimide groups, through a Michael addition reaction.[8][9][10] This allows for the attachment of targeting ligands such as antibodies, peptides, or aptamers to the nanoparticle surface for active targeting.[11][12] Additionally, the thiol group exhibits a high affinity for noble metal surfaces, making CLS-PEG-SH an excellent agent for functionalizing gold or silver nanoparticles.[3][13]

References

- 1. CLS-PEG-SH (Cholesterol-PEG-Thiol) - Biopharma PEG [biochempeg.com]

- 3. nanocs.net [nanocs.net]

- 4. Cholesterol | BroadPharm [broadpharm.com]

- 5. Cholesterol-PEGs-amine, -COOH, -Mal, -Biotin, -Thiol, -VS... [nanosoftpolymers.com]

- 6. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Deep Dive into the Hydrophobicity of Cholesterol-PEG-Thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the hydrophobic characteristics of Cholesterol-polyethylene glycol-Thiol (Chol-PEG-SH), a critical component in advanced drug delivery systems. Understanding the hydrophobicity of this amphiphilic polymer is paramount for the rational design and optimization of nanomedicines, including liposomes and micelles, for enhanced therapeutic efficacy. This document provides an in-depth overview of the molecule's structure-function relationship, methods to quantify its hydrophobicity, and the implications for drug formulation.

Introduction to Cholesterol-PEG-Thiol